
Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone is a complex organic compound with a unique structure
Métodos De Preparación
The synthesis of Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone involves multiple steps. The synthetic routes typically include the formation of the phenanthrene core followed by the introduction of functional groups such as hydroxyl, methyl, and oxo groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone can be compared with similar compounds such as:
- 13,17-seco-5.alpha.-androstane-17-oic acid
- 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-6-hydroxy-1,4a,7-trimethyl-1-phenanthrenecarboxylic acid
These compounds share structural similarities but differ in specific functional groups and molecular arrangements, which can influence their chemical properties and applications.
Propiedades
Número CAS |
6875-26-9 |
|---|---|
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(4aS,4bR,6aS,9R,10aS,10bS,12aS)-9,10a,12a-trimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione |
InChI |
InChI=1S/C20H30O3/c1-12-11-19(2)13(10-17(12)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(22)23-20/h12-16H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,19+,20+/m1/s1 |
Clave InChI |
HXVSTGSYDZPBSY-NPTBFVFBSA-N |
SMILES isomérico |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C)CC1=O)C |
SMILES canónico |
CC1CC2(C(CCC3C2CCC4(C3CCC(=O)O4)C)CC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



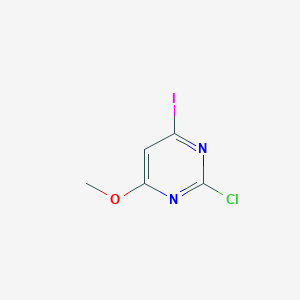
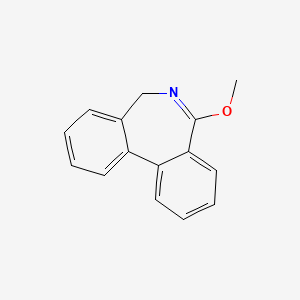

![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)

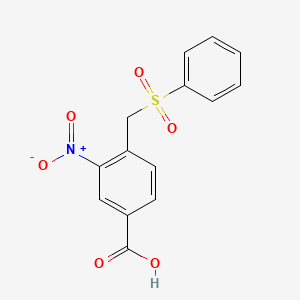
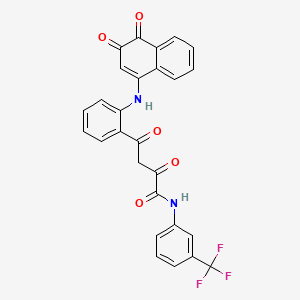

![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
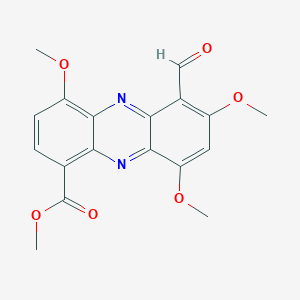
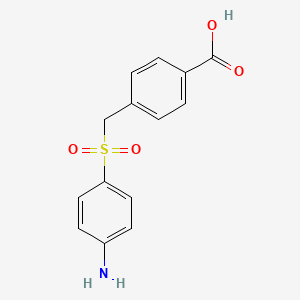
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

